molecular formula C9H7N3O4 B13324379 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B13324379
M. Wt: 221.17 g/mol
InChI Key: JZTGDLSXUIBCCI-UHFFFAOYSA-N
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Description

7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects . The pathways involved often include inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
  • 5,7-Diaminopyrazolo[1,5-a]pyrimidine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one What sets 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its unique methoxycarbonyl group, which enhances its chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-16-9(15)6-4-5(8(13)14)11-7-2-3-10-12(6)7/h2-4H,1H3,(H,13,14)

InChI Key

JZTGDLSXUIBCCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C(=O)O

Origin of Product

United States

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